REACTION_CXSMILES
|
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.O1CCC[CH2:16]1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C([Li])CCC.CCCCCC.C(OCC)(=O)C>[CH2:16]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
986 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
n-butyl lithium hexane
|
Quantity
|
1.87 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the system was stirred for 50 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
WAIT
|
Details
|
followed by an hour
|
Type
|
STIRRING
|
Details
|
's stirring at the same temperature
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
WASH
|
Details
|
washed successively with saturated aqueous ammonium chloride solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Distilling the solvent off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified on silica gel column chromatography (eluent: hexane/ethyl acetate=5/1)
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C=C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 192 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |